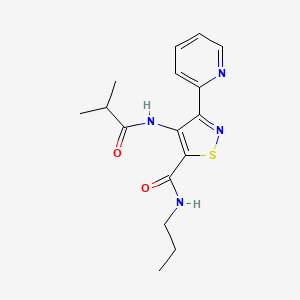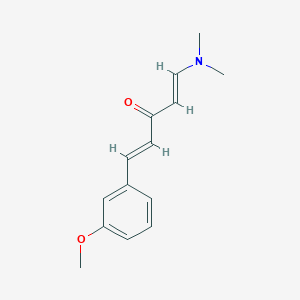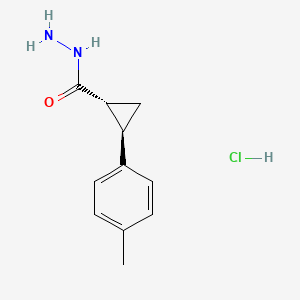
1-Acetamido-3-(2-chloro-3-phenylpropyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thioureas are a class of organic compounds that share a common functional group characterized by a sulfur atom flanked by two nitrogen atoms (i.e., R1R2NCSNR3R4). They are known for their diverse chemical properties and wide range of applications in various fields .
Synthesis Analysis
Thioureas can be synthesized through several methods. One common method involves the reaction of amines with carbon disulfide . The exact synthesis process can vary depending on the specific thiourea derivative being produced.Molecular Structure Analysis
The molecular structure of thioureas typically involves a planar configuration around the sulfur atom, with the C=S and C=O groups often adopting a pseudo-antiperiplanar conformation .Chemical Reactions Analysis
Thioureas are known to undergo a variety of chemical reactions, including transformations into other heterocyclic compounds . They can also act as ligands in complexation reactions with transition metals .Physical And Chemical Properties Analysis
Thioureas exhibit a range of physical and chemical properties depending on their specific structure. They are generally stable compounds and can exhibit both soft and hard donor properties, making them useful in applications such as ion sensors and transition metal extractors .Wissenschaftliche Forschungsanwendungen
Glycosylation of Unprotected 2-Acetamido Sugars
This compound plays a crucial role in the glycosylation of unprotected 2-acetamido sugars . It allows their direct conversion into either 1,2-trans alkyl glycosides, or (1→6)-linked disaccharides . In all cases, the transformation is completely stereoselective .
Synthesis of Oxazolines
Unprotected 2-acetamido sugars may be directly converted into their oxazolines using 2-chloro-1,3-dimethylimidazolinium chloride (DMC), and a suitable base, in aqueous solution . This process involves freeze drying and acid catalysed reaction with an alcohol as solvent .
Formation of 1,2-trans linked Disaccharides
When dissolved in an aprotic solvent system and acidic activation in the presence of an excess of an unprotected glycoside as a glycosyl acceptor, it results in the stereoselective formation of the corresponding 1,2-trans linked disaccharides without any protecting group manipulations .
Urease Inhibition
1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids have been found to be potent anti-urease inhibitors . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .
Synthesis of 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea Hybrids
The derivatives 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids were efficiently synthesized with a high yield . The chemical structures of the synthesized compounds were characterized by spectral data such as FTIR, 1H and 13C NMR .
Wirkmechanismus
Target of Action
The structural and conformational features of 1- (acyl / aroyl)-3- (substituted) thioureas, their ligand properties, and coordination behavior towards transition metals have been discussed .
Mode of Action
It is known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It is known that the presence of both soft and hard donors within the same molecular framework facilitates title compounds to be applied as ion sensors and transition metal extractors .
Result of Action
It is known that the thiourea skeleton plays a vital role in pharmaceutical chemistry .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-acetamido-3-(2-chloro-3-phenylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3OS/c1-9(17)15-16-12(18)14-8-11(13)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,15,17)(H2,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIBSSADKOQGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=S)NCC(CC1=CC=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2610120.png)


![N-[(1-ethylbenzimidazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B2610125.png)

![6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610130.png)




![morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone](/img/structure/B2610139.png)
![6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2610140.png)
